molecular formula C22H21NO4S B2556550 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide CAS No. 919858-70-1

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2556550
CAS No.: 919858-70-1
M. Wt: 395.47
InChI Key: ONJFJXPKBFXLJT-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a synthetic acetamide derivative designed for research and development purposes. Its molecular structure incorporates a phenoxyphenyl group and an ethylsulfonylphenyl moiety, a combination observed in compounds screened for various biological activities. Acetamide derivatives with similar structural features, such as phenylphenoxy and piperazinyl components, have been identified as having a strong inhibitory effect on osteoclastogenesis, the process of bone resorption, suggesting potential research applications in bone disease models . Furthermore, structurally related N-phenylacetamide derivatives have been investigated for their anticonvulsant properties in animal models of epilepsy, indicating the broader research relevance of the acetamide core in neurological studies . The presence of the ethylsulfonyl group is a key functional moiety that may influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own experiments to determine this compound's specific mechanism of action, efficacy, and applications.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJFJXPKBFXLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulfonyl)phenylamine with 2-phenoxybenzoyl chloride under controlled conditions to form the desired acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Substituents Physicochemical Properties Biological Activity/Applications Reference
2-(4-(Ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide - 4-Ethylsulfonylphenyl
- 2-Phenoxyphenyl
Estimated MP: 160–180°C; Moderate solubility in DMSO Not explicitly reported (likely kinase/COX inhibition) -
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) - 4-Morpholinosulfonylphenyl
- Phenylamino
MP: 198–200°C; IR (C=O): 1675 cm⁻¹; ¹H-NMR (δ 7.8–8.1 ppm, aromatic protons) Anti-COVID-19 activity (IC₅₀: 3.2 µM)
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide - 4-Pyrrolidinylsulfonylphenyl
- 2-Methoxyphenoxy
CAS 433315-05-0; Solubility in ethanol and chloroform Not reported (potential CNS applications)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide - 2-Aminophenylthio
- 4-Methoxyphenyl
Crystal structure resolved (Acta Cryst. E68, o1968); MP: 145–147°C Antimicrobial activity (broad-spectrum)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) - 4-Acetylphenoxy
- 2-Methylphenyl (o-tolyl)
Molecular weight: 283.32 g/mol; MP: Not reported Industrial intermediate (no biological data)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) - 4-Formyl-2-methoxyphenoxy
- 4-Nitrophenyl
Purity: ≥95%; Discontinued commercially Drug development (structural studies)

Key Observations

Sulfonyl Group Variations: The ethylsulfonyl group in the target compound provides a balance between electron-withdrawing effects and lipophilicity. In contrast, morpholinosulfonyl (as in 5i) enhances solubility and hydrogen-bonding capacity due to the morpholine ring, contributing to anti-COVID-19 activity .

Phenoxy vs. Other Aromatic Substituents: The 2-phenoxyphenyl group in the target compound adds steric hindrance, which may reduce off-target binding compared to simpler substituents like 4-nitrophenyl () or o-tolyl ().

Biological Activity Trends :

  • Compounds with sulfonamide/sulfonyl groups (e.g., 5i, 5j) show antiviral activity, likely due to interactions with viral proteases or host cell receptors .
  • Thioether-linked analogs (e.g., ) exhibit antimicrobial properties, suggesting sulfur-containing groups may disrupt bacterial membranes .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes an ethylsulfonyl group and a phenoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The ethylsulfonyl group appears to play a significant role in modulating inflammatory pathways, potentially reducing pro-inflammatory cytokine levels.
  • Cell Proliferation Inhibition :
    • The compound has been shown to impair the viability of cancer cells in vitro. For instance, in studies involving breast cancer cell lines, treatment with this compound led to significant reductions in cell viability, suggesting a dose-dependent response .
  • Apoptosis Induction :
    • Mechanistic studies revealed that the compound activates caspase pathways (e.g., caspase-3), indicating that apoptosis is one of the modes of action through which it exerts its anticancer effects .
  • Anti-inflammatory Mechanisms :
    • The compound's ability to decrease levels of pro-inflammatory markers has been documented. It appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : Significant inhibition of cell growth was observed at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The IC50 values were determined to be approximately 25 µM for MCF-7 cells.
Cell LineIC50 (µM)Mode of Action
MCF-725Apoptosis
HeLa30Cell Cycle Arrest
A54935Apoptosis

Anti-inflammatory Activity

In a separate investigation focusing on inflammatory models:

  • Animal Model : Mice with induced paw edema.
  • Treatment Regimen : Administration of the compound at doses of 10 mg/kg and 20 mg/kg.
  • Results : A dose-dependent reduction in paw swelling was noted, with a maximum reduction of 60% at the higher dose compared to controls.

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